molecular formula C9H7NS B1198823 2-(2-Thienyl)pyridine CAS No. 3319-99-1

2-(2-Thienyl)pyridine

Cat. No.: B1198823
CAS No.: 3319-99-1
M. Wt: 161.23 g/mol
InChI Key: QLPKTAFPRRIFQX-UHFFFAOYSA-N
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Description

2-(2-Thienyl)pyridine is an organic compound that consists of a pyridine ring substituted with a thienyl group at the second position. This compound is known for its unique chemical properties and is used in various scientific and industrial applications. It appears as a light orange to yellow crystalline powder and is soluble in common organic solvents such as methanol and ethanol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(2-Thienyl)pyridine can be synthesized through several methods. One common approach involves the reaction of 2-bromopyridine with 2-thiopheneboronic acid in the presence of a palladium catalyst. This Suzuki-Miyaura coupling reaction is typically carried out in a solvent such as tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing automated reactors and continuous flow systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Thienyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(2-Thienyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Thienyl)pyridine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, in anti-inflammatory applications, it inhibits the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators[5][5].

Comparison with Similar Compounds

    2-(3-Thienyl)pyridine: Similar structure but with the thienyl group at the third position.

    2-(2-Pyridyl)thiophene: A thiophene ring substituted with a pyridine group at the second position.

    2-(5-Bromo-2-Thienyl)pyridine: A brominated derivative of 2-(2-Thienyl)pyridine.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly useful in applications requiring precise electronic characteristics, such as in OLEDs and as a ligand in metal complexes .

Properties

IUPAC Name

2-thiophen-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NS/c1-2-6-10-8(4-1)9-5-3-7-11-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPKTAFPRRIFQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90186842
Record name 2-(2-Thienyl)pyridine
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Molecular Weight

161.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730846
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3319-99-1
Record name 2-(2-Thienyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3319-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-(2-Thienyl)pyridine
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Record name 2-(2-Thienyl)pyridine
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Record name 2-(2-thienyl)pyridine
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Synthesis routes and methods

Procedure details

To a solution of thiophene (4.7 mL, 59.4 mmole) at 0° C. was added 2.5M n-butyllithium (24 mL, 59.4 mmole) dropwise via syringe. The solution was stirred 3 h and was transferred via cannula into a stirred solution of zinc chloride (8.6 g, 63.4 mmole) in 60 mL THF at room temperature. This solution was stirred for 1 h and was transferred via cannula into a stirred solution of 2-bromopyridine (3.8 mL, 39.6 mmole) and tetrakis-triphenylphosphine palladium (0.22 g, 0.2 mmole) in 100 mL of THF. The solution was stirred overnight at room temperature and was then quenched with saturate ammonium chloride solution (100 mL) and extracted with ether (3×100 mL). The ether extracts were washed with brine (1×100 mL), dried over MgSO4, filtered and concentrated to yield 8.4 g of crude residue. The material was chromatographed (silica gel, 10% ether/hexanes) to yield 5.0 g (78%) of a pale yellow solid.
Quantity
4.7 mL
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakis-triphenylphosphine palladium
Quantity
0.22 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Five
Quantity
8.6 g
Type
catalyst
Reaction Step Five
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-thpyH?

A1: The molecular formula of 2-thpyH is C9H7NS, and its molecular weight is 161.22 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize 2-thpyH and its metal complexes?

A2: Common spectroscopic techniques include:

  • Infrared (IR) spectroscopy: Provides information about the functional groups present in the molecule. []
  • Nuclear Magnetic Resonance (NMR) spectroscopy: Offers detailed structural insights, particularly 1H NMR for proton environments. [, , , ]
  • UV-Vis absorption and emission spectroscopy: Characterizes the electronic transitions and excited-state properties of the complexes. [, , , , , , , , , , ]
  • Time-resolved luminescence spectroscopy: Investigates the excited-state dynamics, lifetimes, and emission mechanisms. [, , , ]
  • X-ray crystallography: Provides detailed information on the solid-state structures of the complexes. [, , , , ]

Q3: How does the stability of 2-thpyH complexes vary with the metal center and ancillary ligands?

A4: The stability is strongly influenced by the metal center and the ancillary ligands. For example, platinum(II) complexes with 2-thpyH and amino acid ligands exhibit high binding affinity to human serum albumin. [] The choice of ancillary ligands can also influence the stability of cyclometalated platinum(IV) complexes, with organosilyl substituents on the 2-thpyH ligand leading to enhanced photostability under UV irradiation. []

Q4: Can 2-thpyH complexes function as catalysts?

A6: Yes, complexes of 2-thpyH have demonstrated catalytic activity. For instance, a rhodium complex with a N-heterocyclic carbene (NHC) ligand effectively catalyzes the selective C-H bond functionalization of 2-thpyH with alkenes and alkynes. []

Q5: What is the proposed mechanism for the rhodium-catalyzed C-H functionalization of 2-thpyH?

A5: Density functional theory (DFT) calculations suggest the following catalytic cycle:

  1. Finally, cyclometallation of the thiophene moiety allows migratory insertion of the substrate into the Rh-H bond, followed by reductive elimination of the functionalized product. []

Q6: How is computational chemistry used to understand the properties of 2-thpyH complexes?

A6: Computational methods like DFT and time-dependent DFT (TD-DFT) are widely employed to:

  • Investigate the electronic structures and bonding in the ground and excited states. [, , , , , , ]
  • Predict and interpret spectroscopic data, such as absorption and emission spectra. [, , ]
  • Elucidate the nature of excited states involved in luminescence, differentiating between ligand-centered (3LC) and 3MLCT states. [, , , , ]
  • Calculate the rates of intersystem crossing (kISC) to understand the efficiency of phosphorescence and dual emission. []
  • Explore the influence of structural modifications on the electronic properties and photophysical behavior. [, , , ]

Q7: How do structural modifications of the 2-thpyH ligand affect the photophysical properties of its metal complexes?

A7: Substituents on the 2-thpyH ligand can significantly impact the emission color and intensity.

  • Electron-donating groups generally red-shift the emission, while electron-withdrawing groups cause a blue-shift. [, ]
  • Bulky substituents can enhance the quantum yield of phosphorescence by restricting molecular motions and reducing non-radiative decay pathways. []
  • Introducing additional thienyl rings to the 2-thpyH framework can alter the metal character in the frontier orbitals, leading to a switch from predominantly phosphorescence to dual emission (fluorescence and phosphorescence). []

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